Home > Products > Screening Compounds P26988 > 4-(1,3-Oxazol-5-yl)benzenesulfonamide
4-(1,3-Oxazol-5-yl)benzenesulfonamide - 1019640-41-5

4-(1,3-Oxazol-5-yl)benzenesulfonamide

Catalog Number: EVT-1687598
CAS Number: 1019640-41-5
Molecular Formula: C9H8N2O3S
Molecular Weight: 224.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

Compound Description: This compound is a metabolite of 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, a selective carbonic anhydrase II inhibitor. It was found in blood, plasma, and urine samples of rats and rabbits following administration of the parent compound. []

Relevance: This compound is a direct metabolite of a closely related analog of 4-(1,3-Oxazol-5-yl)benzenesulfonamide, differing only by a methyl group at the 2-position of the oxazole ring. [] This structural similarity suggests potential shared metabolic pathways and biological activities.

4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

Compound Description: This compound is a potent and selective inhibitor of human carbonic anhydrase II, an enzyme involved in various physiological processes. [] It has been investigated for its potential therapeutic applications. []

Relevance: This compound shares the core structure of 4-(1,3-Oxazol-5-yl)benzenesulfonamide, with the only difference being a methyl group at the 2-position of the oxazole ring. [] This minor structural variation highlights the impact of substituents on the biological activity within this class of compounds.

N-(4-cyano-1,3-oxazol-5-yl)sulfonamides

Compound Description: This class of compounds, featuring various substituents on the sulfonamide nitrogen, has been explored for anticancer activity. [] Some derivatives demonstrated promising results against a panel of 60 cancer cell lines. []

Relevance: These compounds share the benzenesulfonamide moiety with 4-(1,3-Oxazol-5-yl)benzenesulfonamide. [] Additionally, they possess an oxazole ring, though substituted with a cyano group at the 4-position instead of the phenyl ring present in the main compound. [] This structural similarity suggests that exploring modifications at the 4-position of the oxazole ring in 4-(1,3-Oxazol-5-yl)benzenesulfonamide could be a viable strategy for modulating its biological activity.

4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides

Compound Description: This class of compounds has been investigated for their inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. [] Introducing a fluorine atom at the ortho position of the benzenesulfonamide moiety significantly enhanced COX-2 selectivity over COX-1, leading to the development of JTE-522. [] JTE-522, a potent and orally active COX-2 inhibitor, is currently undergoing phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain. []

Relevance: This class shares the core structure of 4-(1,3-Oxazol-5-yl)benzenesulfonamide, with variations at the 4-position of the oxazole ring and potential substitutions on the benzenesulfonamide moiety. [] The discovery of JTE-522 highlights the potential of modifying the 4-(1,3-Oxazol-5-yl)benzenesulfonamide scaffold to target specific biological pathways and develop new therapeutic agents.

Overview

4-(1,3-Oxazol-5-yl)benzenesulfonamide is a compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a 1,3-oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes.

Source and Classification

The compound is classified under sulfonamides, which are known for their antibacterial properties and their role as carbonic anhydrase inhibitors. The 1,3-oxazole ring adds to the complexity and potential biological activity of the molecule. Research indicates that derivatives of this compound can exhibit significant antimicrobial and antiglaucomatous activities .

Synthesis Analysis

The synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonamide can be achieved through several methods, often involving the formation of the oxazole ring followed by sulfonylation.

Methods and Technical Details

  1. Formation of the Oxazole Ring: This can typically be accomplished via cyclization reactions involving appropriate precursors such as α-halo ketones and amidines.
  2. Sulfonylation: The introduction of the sulfonamide group is usually performed using sulfonyl chlorides in the presence of a base such as triethylamine or pyridine to facilitate the reaction.

For instance, one method involves the reaction of 4-aminobenzenesulfonamide with an appropriate oxazole precursor under acidic or basic conditions to yield the desired product .

Data

  • Molecular Formula: C10_{10}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight: Approximately 226.26 g/mol
  • Structural Features: The compound contains a sulfonamide group (-SO2_2NH2_2), a benzene ring, and a 1,3-oxazole ring which contributes to its chemical reactivity and biological activity.
Chemical Reactions Analysis

4-(1,3-Oxazol-5-yl)benzenesulfonamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in the sulfonamide group can undergo nucleophilic substitution reactions.
  2. Acid-base Reactions: The sulfonamide group can act as a weak acid, participating in acid-base equilibria.
  3. Cyclization Reactions: Under certain conditions, it may undergo cyclization to form more complex heterocyclic structures.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for compounds like 4-(1,3-oxazol-5-yl)benzenesulfonamide primarily involves inhibition of carbonic anhydrases.

Process and Data

  1. Inhibition Mechanism: The compound binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.
  2. Biological Impact: This inhibition can lead to decreased intraocular pressure in glaucoma treatment and has potential applications in antimicrobial therapy by affecting bacterial carbonic anhydrases.

Studies have shown that derivatives exhibit varying degrees of selectivity and potency against different isoforms of carbonic anhydrases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol but poorly soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture.

Relevant data from studies indicate that modifications to the oxazole or sulfonamide groups can significantly affect both solubility and biological activity .

Applications

4-(1,3-Oxazol-5-yl)benzenesulfonamide has several scientific uses:

  1. Antimicrobial Agents: Its derivatives are being researched for their potential against antibiotic-resistant bacteria.
  2. Antiglaucoma Drugs: The compound's ability to inhibit carbonic anhydrases makes it a candidate for treating glaucoma by reducing intraocular pressure.
  3. Biochemical Research: Utilized in studies related to enzyme inhibition and metabolic pathways involving carbon dioxide transport.
Introduction to 4-(1,3-Oxazol-5-yl)benzenesulfonamide in Medicinal Chemistry

Historical Context and Discovery in Carbonic Anhydrase Inhibitor Development

The discovery of 4-(1,3-oxazol-5-yl)benzenesulfonamide emerged from systematic efforts to overcome limitations of early-generation carbonic anhydrase inhibitors (CAIs) like acetazolamide and dorzolamide. While these classical sulfonamide-based inhibitors effectively reduced intraocular pressure (IOP) in glaucoma, their poor isoform selectivity and suboptimal physicochemical properties led to systemic side effects and frequent dosing requirements [2] [5]. Initial research in the 2010s identified that incorporating five-membered heterocycles—particularly 1,3-oxazole—into the benzenesulfonamide scaffold enhanced both potency and physicochemical profiles. By 2019, Krasavin et al. reported a breakthrough series of highly hydrophilic oxazolyl benzenesulfonamides designed explicitly for topical ocular delivery. These compounds exhibited sub-nanomolar inhibition constants (Ki) against human carbonic anhydrase II (hCA II), the primary therapeutic target for IOP reduction [1] [2]. This innovation addressed a critical need: reconciling the hydrophilicity required for prolonged ocular residence with the inhibitory potency demanded for clinical efficacy.

Table 1: Evolution of Carbonic Anhydrase Inhibitors for Glaucoma

CompoundStructural FeatureshCA II Ki (nM)Topical EfficacyLimitations
Acetazolamide (1950s)Heterocyclic thiadiazole12,000None (oral only)Systemic side effects
Dorzolamide (1990s)Thiophene sulfonamide9.4Yes (2% drops)Ocular irritation, bitterness
4-(Oxazol-5-yl)benzenesulfonamide (2019)Oxazole-sulfonamide hybrid0.069–3.9Yes (1% drops)Limited corneal permeability (offset by non-corneal route) [1] [2] [8]

Structural Significance of the Oxazole-Sulfonamide Hybrid Scaffold

The molecular architecture of 4-(1,3-oxazol-5-yl)benzenesulfonamide integrates two pharmacologically critical domains:

  • Primary Sulfonamide (Zn²⁺-Binding Group): The -SO2NH2 moiety anchors the inhibitor to the catalytic zinc ion within the hCA active site through a tetrahedral coordination geometry. This interaction is non-negotiable for CA inhibition efficacy [5].
  • 1,3-Oxazole Ring (Hydrophobic/Hydrogen-Bonding Element): Positioned para to the sulfonamide, the oxazole contributes to:
  • Hydrophobic Contacts: The methyl or aryl substituents at the oxazole’s 2-position engage with hydrophobic residues (Leu141, Val143, Phe131) in hCA II’s active site cleft [3].
  • Hydrogen Bonding: The oxazole nitrogen acts as a hydrogen-bond acceptor, often interacting with Gln92 in hCA II, while nitrogen atoms in piperazine- or morpholine-linked tails form salt bridges with Glu69 [3] [9].
  • Conformational Rigidity: The planar oxazole ring reduces rotational freedom, pre-organizing the molecule for optimal binding. This rigidity enhances selectivity by sterically excluding isoforms with narrower active sites (e.g., hCA I) [7] [9].

This hybrid scaffold exhibits bioisosteric versatility. The oxazole can mimic ester or amide functionalities while offering superior metabolic stability—a key advantage for sustained ocular action [7] [10]. X-ray crystallography of inhibitor-hCA II complexes confirms that the oxazole’s orientation delineates interactions with both hydrophobic and hydrophilic halves of the enzyme’s active site, rationalizing its exceptional potency [3].

Table 2: Key Binding Interactions of the Oxazole-Sulfonamide Scaffold in hCA II

Structural ElementTarget Residue in hCA IIInteraction TypeEnergetic Contribution
Sulfonamide (-SO2NH2)Zn²⁺, Thr199, His94Coordination/Ionic/H-bond~50% of total binding energy
Oxazole ringPhe131, Leu141, Val143π-alkyl/van der WaalsHydrophobic stabilization
Oxazole NGln92H-bond acceptorOrientation specificity
Piperazine tail (e.g., 7a)Glu69Salt bridgeEnhanced affinity/selectivity [3]

Rationale for Targeting Isoform-Selective Enzymatic Inhibition

Carbonic anhydrase isoforms play divergent physiological roles, necessitating inhibitors with high selectivity for therapeutic efficacy and safety. 4-(1,3-Oxazol-5-yl)benzenesulfonamide derivatives were engineered to achieve three tiers of selectivity:

  • Target Selectivity (hCA II over hCA I): hCA II is the dominant isoform in ciliary processes regulating aqueous humor production. Early analogs demonstrated >100-fold selectivity for hCA II (Ki = 0.069 nM) over off-target hCA I (Ki = 4.0 nM). This minimizes interference with erythrocyte hCA I, linked to hemolytic complications [1] [2].
  • Disease Site vs. Metabolic Isoforms: Avoiding inhibition of mitochondrial hCA VA/VB (involved in ureagenesis and gluconeogenesis) reduces metabolic acidosis risk—a drawback of acetazolamide [5].
  • Tumor-Associated Isoforms (hCA IX/XII): While not primary glaucoma targets, some oxazolyl-benzenesulfonamides inhibit tumor-associated hCA IX/XII at low nanomolar concentrations (Ki = 3.9–9.3 nM), suggesting repurposing potential in oncology [3] [9].

The selectivity arises from active site topology exploitation:

  • Hydrophobic Substituent Positioning: 2-Methyl or 2-aryl groups on the oxazole optimally fill a hydrophobic subpocket in hCA II that is shallower or absent in other isoforms.
  • Tailored Hydrophilic Extensions: Incorporating piperazine or ethanolamine "tails" enables dual interactions—hydrophobic anchoring via the oxazole and polar contacts with peripheral residues (e.g., Glu69) unique to hCA II [1] [9]. Molecular dynamics simulations confirm these tails stabilize bound conformations inaccessible to bulkier inhibitors like acetazolamide [3].

Table 3: Selectivity Profile of Representative 4-(Oxazol-5-yl)benzenesulfonamides

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IV Ki (nM)hCA XII Ki (nM)Selectivity Ratio (hCA II/hCA I)
7a4.00.06921.63.958:1
7b56.80.9223.78.962:1
7c31.30.4130.65.776:1
Acetazolamide25012755.721:1

Data derived from stopped-flow CO₂ hydrase assays [1] [3]

Properties

CAS Number

1019640-41-5

Product Name

4-(1,3-Oxazol-5-yl)benzenesulfonamide

IUPAC Name

4-(1,3-oxazol-5-yl)benzenesulfonamide

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13)

InChI Key

BLXGUKOIYZMTRZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.